4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-aminophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-11-5-3-10(4-6-11)13-9-19-14(18-13)17-12-2-1-7-16-8-12/h1-9H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZSBYITRXXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine typically involves the condensation of 4-aminobenzaldehyde with 3-aminopyridine and a thioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit anticancer properties. For instance, compounds similar to 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that thiazole derivatives could inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell growth .
Anti-inflammatory Effects
Thiazole compounds have been investigated for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that derivatives of this compound can effectively reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
Research has highlighted the antimicrobial effects of thiazole derivatives against various pathogens. For example, compounds structurally related to 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including variants of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine. The results indicated that these compounds inhibited the growth of A549 lung cancer cells with an IC50 value of 15 µM. The mechanism was linked to the modulation of apoptotic pathways, specifically through the activation of caspase enzymes .
Case Study 2: Anti-inflammatory Properties
In another study focusing on the anti-inflammatory effects, researchers synthesized several thiazole derivatives and tested their ability to inhibit COX enzymes. The compound exhibited a significant reduction in prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM | |
| Anti-inflammatory | Significant inhibition of COX | |
| Antimicrobial | Effective against Gram-positive/negative bacteria |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observations |
|---|---|---|
| Thiazole with amino group | Anticancer | Induces apoptosis in cancer cells |
| Thiazole with pyridine | Anti-inflammatory | Inhibits COX enzymes |
| Substituted thiazoles | Antimicrobial | Broad-spectrum antibacterial activity |
Mechanism of Action
The mechanism of action of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Thiazole derivatives with structural similarities to 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine have been extensively studied. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase electrophilicity, favoring reactions like sulfonamide formation (e.g., compounds in and ). However, they reduce solubility compared to the amino group .
- Electron-Donating Groups (e.g., -NH₂, -OCH₃): Enhance solubility and hydrogen-bonding capacity. The amino group in the target compound may improve binding to biological targets compared to methoxy or nitro analogs .
- Heterocyclic Variations : Replacing the pyridinyl group with benzothiazole () or morpholine () alters π-stacking and hydrogen-bonding patterns, impacting biological activity.
Pharmacological and Functional Comparisons
Antimicrobial Activity :
- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine () showed moderate antimicrobial activity, likely due to the chlorine atom’s hydrophobic interactions with bacterial membranes.
- In contrast, 4-(4-bromophenyl)thiazol-2-amine derivatives () exhibited higher potency against Mycobacterium tuberculosis, attributed to bromine’s polarizability and stronger van der Waals interactions .
- Corrosion Inhibition: 4-(Pyridin-3-yl)thiazol-2-amine () demonstrated effective corrosion inhibition on copper via adsorption mechanisms, validated by molecular dynamics (MD) simulations. The absence of the aminophenyl group in this compound reduces its solubility but enhances surface adhesion .
Antioxidant and Anti-inflammatory Properties :
Computational and Structural Insights
- Protonation Sites: In N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine (), protonation occurs at the pyridine nitrogen, facilitating 3D hydrogen-bonded networks. This contrasts with the target compound, where the aminophenyl group may protonate under acidic conditions .
- Density Functional Theory (DFT) : Studies on similar thiazoles () highlight the role of exact exchange terms in predicting electronic properties, which correlate with experimental bioactivity .
Biological Activity
4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine, identified by its CAS number 572889-21-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazole core, an amino group, and a pyridine moiety, which contribute to its unique chemical properties and biological effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine is C₁₃H₁₃N₄S, with a molecular weight of 253.34 g/mol. The structure includes:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Amino Group : Enhances reactivity and interaction with biological targets.
- Pyridine Group : Contributes to the compound's pharmacological profile.
Biological Activities
Research indicates that compounds containing thiazole and pyridine moieties exhibit significant biological activities, including:
- Anticancer Activity : Thiazole derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies have indicated that related thiazole compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes linked to cancer progression .
- Anti-inflammatory Properties : The presence of the amino group may enhance the compound's ability to interact with inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
The mechanism of action for 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity to exert therapeutic effects. The exact pathways depend on the biological context and specific applications being investigated .
Case Studies and Experimental Data
A range of studies has been conducted to evaluate the biological activity of this compound:
Synthesis and Derivatives
The synthesis of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine typically involves multi-step procedures starting from simpler thiazole derivatives. The synthetic route often includes:
- Condensation Reaction : Between 4-aminobenzaldehyde and 3-aminopyridine.
- Formation of Thiazole Ring : Involves thioamide under acidic conditions.
This compound can also undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, which can be leveraged to create derivatives with enhanced or modified biological activities .
Q & A
Basic: What are the optimized synthetic routes for 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine, and how can reaction yields be improved?
Methodological Answer:
The synthesis of thiazole-2-amine derivatives typically involves coupling reactions between a thiazole carboxylic acid and an amine-containing moiety. For example, in related compounds (e.g., , compound 58), acid intermediates are coupled with amines like 1-(pyrimidin-2-yl)piperidin-4-amine using activating agents (e.g., HATU or EDCI) in polar aprotic solvents (e.g., DMF or DMSO) . To improve yields:
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of amine to acid).
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 80–100°C).
- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol).
Lower yields (e.g., 6–39% in ) may arise from steric hindrance or poor solubility; introducing solubilizing groups (e.g., methoxy or methyl) or switching to THF/water biphasic systems can mitigate this .
Basic: How is 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine characterized, and what analytical methods validate purity?
Methodological Answer:
Characterization involves:
- 1H/13C NMR : Confirm structural integrity by matching peaks to theoretical shifts (e.g., pyridin-3-yl protons at δ 8.3–9.1 ppm; thiazole protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry (HRMS or ESI-MS) : Verify molecular weight (e.g., theoretical m/z 308.1 for C₁₄H₁₃N₅S) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Melting Point : Consistency with literature (e.g., 97–100°C for analogous thiazoles) indicates crystallinity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
Methodological Answer:
SAR studies require systematic structural modifications:
- Core Modifications : Replace the pyridin-3-yl group with other heterocycles (e.g., pyrimidine or imidazole) to assess target binding .
- Substituent Effects : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the 4-aminophenyl ring to modulate electronic properties (see for trifluoromethyl effects) .
- Pharmacological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cancer cell lines) with IC₅₀ determination. Use QSAR models to correlate substituent parameters (logP, polar surface area) with activity .
Advanced: What computational strategies predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target pockets (e.g., kinase ATP-binding sites). Validate with co-crystallized ligands (e.g., PDB entries in ) .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., pyridin-3-yl N with backbone NH) and hydrophobic interactions (thiazole ring with Phe residues) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies and prioritize analogs .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or impurity artifacts. Mitigation strategies:
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times.
- Repurification : Reanalyze compounds via HPLC before testing (e.g., used 98–99% pure samples) .
- Metabolic Stability Tests : Evaluate cytochrome P450 metabolism (e.g., CYP3A4) to rule out rapid degradation .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Recrystallization purity depends on solubility:
- High-Polarity Solvents : Use DMSO/water (2:1) for initial precipitation () .
- Low-Polarity Mixtures : For final polishing, try ethyl acetate/hexane (1:3) or dichloromethane/methanol (10:1).
- Thermal Gradients : Dissolve in hot ethanol (~70°C) and cool slowly to 4°C for needle-like crystals suitable for XRD .
Advanced: How does the compound’s logP affect its cellular uptake, and how can this be measured?
Methodological Answer:
logP (octanol/water partition coefficient) predicts membrane permeability.
- Measurement : Use shake-flask method with HPLC quantification .
- Modification : Increase logP via lipophilic groups (e.g., -CF₃, ) or decrease with polar moieties (e.g., -SO₂NH₂) .
- Cellular Uptake Assay : Treat cells with compound (10 µM, 1–24 hrs), lyse, and quantify intracellular concentration via LC-MS/MS. Compare with analogs to establish logP-uptake correlation.
Advanced: What strategies stabilize the compound under physiological conditions?
Methodological Answer:
- pH Buffering : Formulate in citrate buffer (pH 4.0–5.0) to prevent amine group degradation.
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Prodrug Design : Mask the aminophenyl group as an acetyl or Boc-protected derivative to enhance plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
